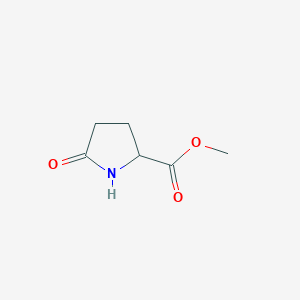

Methyl DL-pyroglutamate

Description

Properties

IUPAC Name |

methyl 5-oxopyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-10-6(9)4-2-3-5(8)7-4/h4H,2-3H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQGPKMSGXAUKHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30969818 | |

| Record name | Methyl 5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30969818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54571-66-3 | |

| Record name | Methyl 5-oxopyrrolidine-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54571-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-oxo-DL-prolinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054571663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30969818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-oxo-DL-prolinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.830 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of Methyl DL-pyroglutamate?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physical and chemical properties of Methyl DL-pyroglutamate. It includes a summary of its key characteristics, detailed experimental protocols for its synthesis and analysis, and visual representations of relevant chemical processes. This document is intended to serve as a comprehensive resource for professionals in research and development.

Core Physical and Chemical Properties

This compound is a racemic mixture of the methyl ester of pyroglutamic acid. It is a derivative of glutamic acid and serves as a versatile intermediate in organic synthesis. Its physical state at room temperature is a clear liquid, ranging in color from colorless to brown.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 54571-66-3 | [2][3] |

| Molecular Formula | C₆H₉NO₃ | [2][3] |

| Molecular Weight | 143.14 g/mol | [2][3] |

| Appearance | Colorless to Brown clear liquid | [1] |

| Boiling Point | 304.7 ± 35.0 °C at 760 mmHg 135 °C at 1 mmHg | [2][3] |

| Density | 1.2 ± 0.1 g/cm³ | [2] |

| Flash Point | 138.1 ± 25.9 °C | [2] |

| Purity | Typically ≥98.0% (GC) | [3] |

| Storage Conditions | Room temperature, recommended <15°C in a cool, dark place. Store under inert gas as it is air sensitive. |

Table 2: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| IUPAC Name | methyl 5-oxopyrrolidine-2-carboxylate | [3] |

| Synonyms | DL-Pyroglutamic Acid Methyl Ester, Methyl 5-Oxopyrrolidine-2-carboxylate, 5-Oxo-DL-proline methyl ester | [1][3][4] |

| InChI Key | HQGPKMSGXAUKHT-UHFFFAOYNA-N | [3] |

| SMILES | COC(=O)C1CCC(=O)N1 | [3] |

| PubChem CID | 500249 | [3] |

| MDL Number | MFCD03844651 | [3] |

Experimental Protocols

This section details methodologies for the synthesis and analysis of this compound, compiled from scientific literature.

A common and straightforward method for preparing this compound involves the esterification of pyroglutamic acid.[5]

-

Materials:

-

DL-Pyroglutamic acid

-

Methanol (absolute)

-

Chloroform

-

p-Toluenesulfonic acid (catalyst)

-

3 Å molecular sieves

-

-

Procedure:

-

A solution of DL-pyroglutamic acid (3.87 moles) and p-toluenesulfonic acid (79 mmoles) is prepared in a mixture of chloroform (1 L) and methanol (2.5 L).[5]

-

The mixture is heated under reflux for 24 hours.[5] During this period, the solvent is continuously dried by condensation through a Soxhlet-type apparatus containing 3 Å molecular sieves (1.5 kg).[5]

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The solvents (chloroform and methanol) are removed by evaporation under reduced pressure.[5]

-

The resulting crude product is this compound, typically obtained in high yield (approx. 98%).[5]

-

The purity and identity of this compound are commonly assessed using chromatographic and spectroscopic techniques.

-

Gas Chromatography (GC) for Purity Assessment:

-

Objective: To determine the purity of the synthesized this compound.

-

Instrumentation: A standard gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A non-polar or medium-polarity capillary column suitable for separating small organic molecules.

-

Carrier Gas: Helium or Nitrogen.

-

Method: A small, diluted sample of the product is injected into the GC. A temperature gradient is applied to separate the components based on their boiling points and interactions with the stationary phase. The purity is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram. A purity of >98.0% is commonly reported by commercial suppliers.[1]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation:

-

Objective: To confirm the chemical structure of the synthesized compound.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 600 MHz).

-

Sample Preparation: The sample is dissolved in a deuterated solvent, such as deuteriochloroform (CDCl₃).

-

¹H NMR Analysis: The proton NMR spectrum is recorded. For methyl pyroglutamate, the expected signals are: a multiplet for the four pyrrolidone ring protons (CH₂-CH₂) between δ 2.1-2.7 ppm, a singlet for the methyl ester protons (OCH₃) at δ 3.72 ppm, a multiplet for the chiral proton (CH) between δ 4.0-4.45 ppm, and a broad singlet for the amide proton (NH) between δ 7.1-7.7 ppm.[5] The presence of these signals confirms the molecular structure. NMR is a powerful tool for the unambiguous identification of pyroglutamate moieties.[6][7]

-

-

Mass Spectrometry (MS) for Molecular Weight Verification:

-

Objective: To confirm the molecular weight of the compound.

-

Method: Mass spectrometry can be coupled with liquid chromatography (LC-MS) or used directly. It provides a precise measurement of the molecular weight, which should correspond to 143.14 g/mol for this compound.[8]

-

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the key processes related to this compound.

Caption: General workflow for the synthesis of this compound.

Caption: Standard quality control workflow for this compound.

References

- 1. This compound | 54571-66-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. This compound | CAS#:54571-66-3 | Chemsrc [chemsrc.com]

- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. This compound [drugfuture.com]

- 5. researchgate.net [researchgate.net]

- 6. Identification and quantitative measurement of pyroglutamic acid in 1H NMR spectra of wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Unambiguous Identification of Pyroglutamate in Full-Length Biopharmaceutical Monoclonal Antibodies by NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Proteomics Analysis of Pyroglutamate Formation - Creative Proteomics [creative-proteomics.com]

Spectroscopic Profile of Methyl DL-pyroglutamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl DL-pyroglutamate, a key organic compound with applications in various research and development sectors. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.2 | Multiplet | 1H | CH |

| ~3.7 | Singlet | 3H | OCH₃ |

| ~2.4-2.2 | Multiplet | 4H | CH₂CH₂ |

| ~7.0 | Broad Singlet | 1H | NH |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C=O (amide) |

| ~172 | C=O (ester) |

| ~56 | CH |

| ~52 | OCH₃ |

| ~29 | CH₂ |

| ~25 | CH₂ |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3250 | Strong, Broad | N-H Stretch |

| ~1740 | Strong | C=O Stretch (Ester) |

| ~1680 | Strong | C=O Stretch (Amide) |

| ~1200 | Strong | C-O Stretch |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 143 | Moderate | [M]⁺ (Molecular Ion) |

| 112 | Moderate | [M - OCH₃]⁺ |

| 84 | High | [M - COOCH₃]⁺ |

| 56 | High | [C₃H₄O]⁺ or [C₃H₆N]⁺ |

Note: Fragmentation patterns can vary depending on the ionization method and energy.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectra Acquisition

-

Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H NMR Parameters: The instrument is tuned to the proton frequency. A standard single-pulse experiment is performed. Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.

-

¹³C NMR Parameters: The instrument is tuned to the carbon-13 frequency. A proton-decoupled pulse sequence is used to simplify the spectrum. Key parameters include a 30-45° pulse width, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Data Processing: The acquired Free Induction Decay (FID) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Spectrum Acquisition

-

Sample Preparation: A small drop of neat this compound is placed directly onto the crystal surface of the ATR accessory.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal) is used.

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample is then placed on the crystal, and the sample spectrum is acquired. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Data Processing: The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum Acquisition

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared. The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) or a direct insertion probe.

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used.

-

Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

A Technical Guide to the Synthesis of Methyl DL-Pyroglutamate from Glutamic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the synthesis of methyl DL-pyroglutamate, a valuable chiral building block and intermediate in the pharmaceutical industry. The synthesis is presented as a two-step process commencing from glutamic acid: thermal cyclization to form pyroglutamic acid, followed by acid-catalyzed esterification. This guide details the reaction mechanisms, comprehensive experimental protocols, and quantitative data to facilitate reproducible synthesis in a laboratory setting.

Overview of the Synthesis Pathway

The conversion of glutamic acid to this compound proceeds through two primary chemical transformations:

-

Intramolecular Cyclization: Glutamic acid undergoes thermal dehydration to form the five-membered lactam ring of pyroglutamic acid. This reaction is typically performed by heating glutamic acid above its melting point, leading to the elimination of a water molecule.[1][2] High temperatures can also induce racemization, converting L-glutamic acid into DL-pyroglutamic acid.

-

Fischer Esterification: The carboxylic acid group of the resulting pyroglutamic acid is then esterified using methanol in the presence of an acid catalyst, such as thionyl chloride or sulfuric acid, to yield the final product, methyl pyroglutamate.[3][4][5][6]

The overall logical flow of the synthesis, from starting material to the final purified product, is outlined below.

Step 1: Cyclization of Glutamic Acid to DL-Pyroglutamic Acid

The first step involves the non-enzymatic, thermal cyclization of glutamic acid. The side-chain carboxylic acid group and the N-terminal amine condense to form a neutral amide (lactam) and release a molecule of water.[7][8]

Experimental Protocol: Thermal Cyclization

This protocol is based on established large-scale synthesis procedures.[9]

-

Charging the Reactor: Charge the reactor with 400 kg of feed-grade L-glutamic acid.

-

Heating and Melting: Begin agitation and slowly heat the reactor using steam. The solid will begin to melt around 95°C. Continue heating until the temperature reaches 130°C and the contents are fully dissolved and clarified.

-

Reaction: Maintain the temperature between 130-135°C for 2 hours to allow for cyclization and dehydration.

-

Cooling and Dissolution: After the reaction is complete, cool the mixture to below 100°C. Transfer the molten product into a vessel containing 800 L of water to dissolve the crude pyroglutamic acid.

-

Crystallization: Continue to cool the aqueous solution to room temperature and allow it to crystallize for 2 hours.

-

Isolation: Isolate the solid DL-pyroglutamic acid via centrifugation. The mother liquor can be collected for further processing.

-

Purification (Optional): The mother liquor can be treated with activated carbon (5 kg), filtered, concentrated, and cooled to 20-25°C to crystallize a second crop of the product.

-

Drying: Dry the solid product at 50°C for 8 hours to yield the final, purified DL-pyroglutamic acid.

Quantitative Data: Cyclization Reaction

| Parameter | Value | Reference |

| Starting Material | L-Glutamic Acid | [9] |

| Temperature | 130-135°C | [9] |

| Reaction Time | 2 hours | [9] |

| Purification | Crystallization from water | [9] |

| Typical Yield | ~65% | [9] |

Step 2: Esterification of DL-Pyroglutamic Acid

The second step is the esterification of the carboxylic acid group of DL-pyroglutamic acid with methanol. This reaction is typically catalyzed by a strong acid. Thionyl chloride is a particularly effective reagent as it reacts with methanol to form HCl in situ, which acts as the catalyst, and sulfur dioxide, which are both gases.

Experimental Protocol: Acid-Catalyzed Esterification

This protocol is adapted from methods for the synthesis of pyroglutamic acid methyl esters.[3]

-

Setup: In a reactor equipped with a stirrer and a cooling system, dissolve DL-pyroglutamic acid in methanol.

-

Catalyst Addition: Cool the solution to a temperature between 5-10°C. Slowly add the catalyst, such as thionyl chloride, to the solution while maintaining the temperature.

-

Reaction: Stir the reaction mixture at 5-10°C for 6-8 hours. Monitor the reaction progress using a suitable technique (e.g., TLC or HPLC).

-

Quenching: Once the reaction is complete, terminate it by carefully adding a base, such as sodium bicarbonate, until the effervescence ceases. This neutralizes the acid catalyst.

-

Work-up: Filter the mixture to remove any inorganic salts. The filtrate contains the this compound.

-

Purification: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.

Quantitative Data: Esterification Reaction

The following table summarizes typical reaction conditions for the esterification of L-pyroglutamic acid, which are directly applicable to the DL-racemate.

| Parameter | Value | Reference |

| Starting Material | L-Pyroglutamic Acid | [3] |

| Reagent/Solvent | Methanol | [3] |

| Catalyst | Thionyl Chloride (SOCl₂) | [3] |

| Molar Ratio (pGlu:MeOH:SOCl₂) | 1 : 4.7-5.5 : 0.14-0.18 | [3] |

| Temperature | 5-10°C | [3] |

| Reaction Time | 6-8 hours | [3] |

| Product Purity | >99% (after purification) | [3] |

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Sciencemadness Discussion Board - Preparation of pyroglutamic acid - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester - Google Patents [patents.google.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. EP1554235B1 - Process for synthesizing l-y-methylene glutamic acid and analogs - Google Patents [patents.google.com]

- 6. US6977311B2 - Process for synthesizing L-γ-methylene glutamic acid and analogs - Google Patents [patents.google.com]

- 7. JP2016523812A - Methods for increasing pyroglutamic acid formation of proteins - Google Patents [patents.google.com]

- 8. WO2014161940A1 - A method for increasing pyro-glutamic acid formation of a protein - Google Patents [patents.google.com]

- 9. DL-Pyroglutamic acid synthesis - chemicalbook [chemicalbook.com]

The Diverse Biological Activities of Methyl DL-Pyroglutamate Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Methyl DL-pyroglutamate, a cyclic derivative of glutamic acid, and its analogues represent a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. These compounds have garnered significant interest in drug discovery and development due to their potential therapeutic applications in oncology, neurodegenerative diseases, and infectious diseases. This technical guide provides a comprehensive overview of the core biological activities of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Antifungal Activity

Derivatives of L-pyroglutamic acid have demonstrated significant antifungal properties, particularly against plant pathogens.

Quantitative Data: Antifungal Activity

| Compound | Target Organism | EC50 (μg/mL) | Reference Compound | EC50 (μg/mL) |

| L-pyroglutamic acid ester (2d) | Phytophthora infestans | 1.44 | Azoxystrobin | 7.85 |

| L-pyroglutamic acid ester (2j) | Phytophthora infestans | 1.21 | Azoxystrobin | 7.85 |

| L-pyroglutamic acid | Phytophthora infestans | 9.48 | - | - |

| L-pyroglutamic acid | Pseudoperonospora cubensis | 10.82 | - | - |

Experimental Protocol: Antifungal Activity Assay

The antifungal activity of L-pyroglutamic acid derivatives against Phytophthora infestans was evaluated using a mycelial growth inhibition assay.[1][2]

-

Culture Preparation: P. infestans was cultured on rye agar medium at 18°C in the dark.

-

Compound Preparation: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which were then diluted with sterile distilled water containing 0.1% Tween-80 to achieve a series of final concentrations.

-

Assay: Mycelial discs (5 mm diameter) were taken from the edge of an actively growing colony of P. infestans and placed in the center of new rye agar plates containing the test compounds at different concentrations.

-

Incubation: The plates were incubated at 18°C for 3-5 days.

-

Data Analysis: The diameter of the fungal colonies was measured, and the percentage of inhibition was calculated relative to a control group (containing DMSO without the test compound). The EC50 values were then determined using probit analysis.

Anti-inflammatory and Neuritogenic Activities

Certain L-pyroglutamic acid analogues have shown promise in modulating inflammatory responses and promoting neuronal growth.[2][3]

Quantitative Data: Anti-inflammatory and Neuritogenic Effects

| Compound | Biological Activity | Cell Line | Assay | Notable Finding |

| 2e, 2g, 4d | Anti-inflammatory | BV-2 microglial cells | LPS-induced NO production | Displayed anti-inflammatory activity |

| 2e, 2g, 4d | Neuritogenic | PC-12 cells | NGF-induced neurite outgrowth | Displayed neuritogenic activity |

Experimental Protocol: Anti-inflammatory Activity (Nitric Oxide Production Assay)

The anti-inflammatory potential was assessed by measuring the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in BV-2 microglial cells.[2][3]

-

Cell Culture: BV-2 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Treatment: Cells were pre-treated with various concentrations of the test compounds for 1 hour before being stimulated with LPS (1 µg/mL) for 24 hours.

-

NO Measurement: The production of NO was determined by measuring the amount of nitrite in the culture supernatant using the Griess reagent.

-

Data Analysis: The absorbance at 540 nm was measured, and the concentration of nitrite was calculated from a sodium nitrite standard curve.

Experimental Protocol: Neuritogenic Activity Assay

The neuritogenic effect was evaluated by observing nerve growth factor (NGF)-induced neurite outgrowth in PC-12 cells.[2][3]

-

Cell Culture: PC-12 cells were maintained in RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin.

-

Differentiation: For differentiation, cells were seeded on collagen-coated plates and treated with NGF (50 ng/mL) in the presence or absence of the test compounds for 48 hours.

-

Analysis: The percentage of cells bearing neurites longer than the cell body diameter was determined by microscopic examination.

Anticancer Activity

Derivatives of pyroglutamic acid have been investigated for their potential to inhibit the growth of various cancer cell lines. L-γ-methyleneglutamic acid amides, derived from pyroglutamate, have shown efficacy comparable to existing cancer drugs.[4]

Quantitative Data: Anticancer Activity

| Compound Class | Cancer Cell Line | Efficacy Comparison |

| L-γ-methyleneglutamic acid amides | MCF-7 (ER+/PR+/HER2-) | As efficacious as tamoxifen or olaparib in arresting cell growth. |

| L-γ-methyleneglutamic acid amides | SK-BR-3 (ER-/PR-/HER2+) | As efficacious as tamoxifen or olaparib in arresting cell growth. |

| L-γ-methyleneglutamic acid amides | MDA-MB-231 (Triple-negative) | Similar efficacy to olaparib in arresting cell growth. |

| N-benzyl amides (e.g., 5 and 6) | MDA-MB-231 (Triple-negative) | Inhibited cell growth commensurate to olaparib. |

Notably, these compounds did not inhibit the growth of benign MCF-10A breast cells, suggesting a degree of selectivity for cancer cells.[4]

Logical Workflow for Anticancer Drug Screening

Caption: Workflow for the synthesis and screening of anticancer pyroglutamate derivatives.

Neuroprotective Effects

The glutamatergic system is a key target in neurodegenerative disorders. A synthesized pyroglutamate amide derivative of memantine (NSP) has demonstrated neuroprotective potential by exhibiting a more potent inhibitory effect on neuroblastoma (N2a) and pheochromocytoma (PC12) cells compared to memantine alone.[5] This suggests a role for pyroglutamate derivatives in modulating glutamate receptor activity.

Signaling Pathway: Glutamate Excitotoxicity and Neuroprotection

Caption: Proposed mechanism of neuroprotection by pyroglutamate derivatives.

Antimicrobial Activity

Certain derivatives of pyroglutamic acid have also been explored for their antibacterial properties. For instance, epoxypyrrolidinones derived from pyroglutamate have shown activity against Staphylococcus aureus and Escherichia coli.[6]

Conclusion

This compound and its derivatives constitute a promising class of compounds with a wide array of biological activities. The research highlighted in this guide demonstrates their potential as lead structures for the development of novel antifungal, anti-inflammatory, neuritogenic, anticancer, and antimicrobial agents. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to fully exploit their therapeutic potential. The versatility of the pyroglutamate scaffold, coupled with its accessibility from glutamic acid, makes it an attractive starting point for the design and synthesis of new therapeutic agents.[6]

References

- 1. Natural products-based: Synthesis and antifungal activity evaluation of novel L-pyroglutamic acid analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. "Newly Synthesized Pyroglutamate Amide and its Neuroprotective Effect A" by Nourelhouda Joutey Elamrani [academicworks.cuny.edu]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Enantioselective Synthesis of Methyl L-pyroglutamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the enantioselective synthesis of Methyl L-pyroglutamate, a valuable chiral building block in the development of pharmaceuticals and other biologically active molecules. This document details various synthetic strategies, presenting quantitative data in structured tables, providing in-depth experimental protocols, and visualizing workflows and reaction pathways using diagrams.

Synthesis via Direct Esterification of L-Pyroglutamic Acid

The most straightforward and cost-effective method for preparing enantiomerically pure Methyl L-pyroglutamate is the direct esterification of the readily available and inexpensive L-pyroglutamic acid. As this method starts with an enantiomerically pure starting material, the chirality at the C5 position is retained, leading to a product with high enantiopurity.

Data Presentation

| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| Thionyl Chloride Catalysis | Thionyl Chloride | Methanol | 5 - 10 | 6 - 8 | >95 | >99.8 | [1] |

| Sulfuric Acid Catalysis | Sulfuric Acid | Ethanol | Room Temperature | 48 | High | >99 | [2] |

Experimental Protocol: Thionyl Chloride Catalysis[1]

Materials:

-

L-Pyroglutamic acid (Water content ≤ 0.2%)

-

Methanol (Anhydrous)

-

Thionyl chloride

-

Sodium bicarbonate (Water content ≤ 0.2%)

Procedure:

-

In a dry reaction vessel, dissolve L-pyroglutamic acid in methanol. The molar ratio of L-pyroglutamic acid to methanol should be approximately 1:4.7 to 1:5.5.

-

Cool the solution to 5-10 °C using an ice bath.

-

Slowly add thionyl chloride as a catalyst. The molar ratio of L-pyroglutamic acid to thionyl chloride should be in the range of 1:0.14 to 1:0.18.

-

Maintain the reaction temperature at 5-10 °C and stir for 6-8 hours.

-

After the reaction is complete, neutralize the mixture by adding sodium bicarbonate to terminate the reaction.

-

The resulting product is Methyl L-pyroglutamate. Further purification can be achieved by standard techniques such as distillation or chromatography if required.

Workflow Diagram

Caption: Workflow for the synthesis of Methyl L-pyroglutamate via esterification.

Asymmetric Synthesis via Carbonyl Catalysis

This approach involves the direct asymmetric conjugate addition of a glycinate to an α,β-unsaturated ester, catalyzed by a chiral pyridoxal catalyst. This method constructs the chiral center during the reaction, offering a powerful strategy for the enantioselective synthesis of pyroglutamic acid esters.

Data Presentation

| Substrate (α,β-unsaturated ester) | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Various α,β-unsaturated esters | Chiral Pyridoxal | 14 - 96 | 81 - 97 | [3] |

Experimental Protocol: Asymmetric Conjugate Addition

A detailed experimental protocol for this specific reaction to produce the methyl ester was not available in the provided search results. The following is a generalized procedure based on the abstract.

Materials:

-

Glycinate

-

Methyl acrylate (as the α,β-unsaturated ester)

-

Chiral Pyridoxal catalyst

-

Appropriate solvent

-

Lewis acid additive (e.g., LiOTf)

-

Base (e.g., DBU)

Procedure:

-

To a solution of the chiral pyridoxal catalyst and a Lewis acid additive in a suitable solvent, add the glycinate.

-

Add the base to the mixture.

-

Introduce methyl acrylate to initiate the conjugate addition.

-

Stir the reaction mixture at the specified temperature and for the required time to allow for the conjugate addition and subsequent in situ lactamization.

-

Upon completion, the reaction is quenched, and the product, Methyl L-pyroglutamate, is isolated and purified using chromatographic techniques.

Reaction Pathway Diagram

Caption: Pathway for carbonyl-catalyzed asymmetric synthesis.

Enantioselective Synthesis via Cyclopropenimine-Catalyzed Michael Addition

This method utilizes a chiral cyclopropenimine catalyst for the enantioselective Michael addition of an amino ester imine to an acrylate. This approach has demonstrated high enantioselectivities in the synthesis of α-substituted pyroglutamates.

Data Presentation

| Substrate (Amino Ester Imine) | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Alanine Imine | Cyclopropenimine | High | up to 94 | [4][5][6] |

Experimental Protocol: Cyclopropenimine-Catalyzed Michael Addition

A detailed experimental protocol for this specific reaction to produce Methyl L-pyroglutamate was not available in the provided search results. The following is a generalized procedure based on the abstract and supporting information.

Materials:

-

Amino ester imine (e.g., derived from glycine methyl ester)

-

Methyl acrylate

-

Chiral cyclopropenimine catalyst

-

Anhydrous solvent (e.g., ethyl acetate)

Procedure:

-

In a glovebox, a vial is charged with the chiral cyclopropenimine catalyst.

-

The amino ester imine and the solvent are added.

-

Methyl acrylate is then added to the mixture.

-

The reaction is stirred at room temperature for the specified duration.

-

Upon completion, the reaction mixture is concentrated, and the residue is purified by flash chromatography to yield the desired pyroglutamate product. The product can then be converted to Methyl L-pyroglutamate if not directly formed.

Logical Relationship Diagram

Caption: Key components influencing the cyclopropenimine-catalyzed reaction.

Enzymatic Synthesis of Methyl L-pyroglutamate

Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral compounds. Lipases are commonly used for the esterification of pyroglutamic acid. This method benefits from mild reaction conditions and high enantioselectivity.

Data Presentation

Specific quantitative data for the direct enzymatic synthesis of Methyl L-pyroglutamate was not available in the provided search results. However, the synthesis of other pyroglutamate esters via a methyl ester intermediate has been reported with good yields.

| Enzyme | Substrate 1 | Substrate 2 | Solvent | Yield (%) | Reference |

| Candida antarctica Lipase B | Methyl L-pyroglutamate | Dodecanol | Acetonitrile | 79 | [7] |

Experimental Protocol: Lipase-Catalyzed Esterification

A detailed protocol for the direct synthesis of Methyl L-pyroglutamate was not found. The following is a generalized procedure for lipase-catalyzed esterification.

Materials:

-

L-Pyroglutamic acid

-

Methanol

-

Immobilized lipase (e.g., from Candida antarctica)

-

Molecular sieves (to remove water)

-

Organic solvent (e.g., acetonitrile)

Procedure:

-

To a mixture of L-pyroglutamic acid and methanol in an organic solvent, add immobilized lipase.

-

Add molecular sieves to the reaction mixture to remove the water produced during the esterification, which helps to drive the equilibrium towards the product.

-

The reaction is incubated at a controlled temperature with agitation.

-

The progress of the reaction is monitored by techniques such as TLC or GC.

-

Once the reaction is complete, the immobilized enzyme is filtered off and can be reused.

-

The solvent is removed under reduced pressure, and the product, Methyl L-pyroglutamate, is purified.

Experimental Workflow Diagram

Caption: General workflow for the lipase-catalyzed synthesis of Methyl L-pyroglutamate.

References

- 1. CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester - Google Patents [patents.google.com]

- 2. EP1554235B1 - Process for synthesizing l-y-methylene glutamic acid and analogs - Google Patents [patents.google.com]

- 3. Enantioselective Synthesis of Pyroglutamic Acid Esters from Glycinate via Carbonyl Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BJOC - Enantioenriched α-substituted glutamates/pyroglutamates via enantioselective cyclopropenimine-catalyzed Michael addition of amino ester imines [beilstein-journals.org]

- 5. d-nb.info [d-nb.info]

- 6. Enantioenriched α-substituted glutamates/pyroglutamates via enantioselective cyclopropenimine-catalyzed Michael addition of amino ester imines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Racemic Resolution of DL-Pyroglutamic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary methodologies for the racemic resolution of DL-pyroglutamic acid methyl ester, a critical process for the synthesis of enantiomerically pure compounds in the pharmaceutical industry. Chiral pyroglutamic acid derivatives are valuable building blocks for a variety of active pharmaceutical ingredients. This document details two principal and effective strategies for resolution: Enzymatic Kinetic Resolution and Diastereomeric Salt Crystallization.

Detailed experimental protocols, structured data for comparison, and workflow visualizations are provided to assist researchers in the practical application of these techniques.

Introduction to Racemic Resolution

Racemic mixtures, composed of equal amounts of two enantiomers, often exhibit different pharmacological activities. One enantiomer may be therapeutically active, while the other could be inactive or even cause adverse effects. Consequently, the separation of these mixtures into pure enantiomers is a crucial step in drug development. DL-pyroglutamic acid methyl ester can be resolved using several techniques, with enzymatic kinetic resolution and diastereomeric salt crystallization being the most prevalent and scalable methods.

Method 1: Enzymatic Kinetic Resolution via Hydrolysis

Enzymatic kinetic resolution is a highly selective method that utilizes the stereospecificity of enzymes, typically lipases, to preferentially catalyze the reaction of one enantiomer in a racemic mixture. For racemic esters like DL-pyroglutamic acid methyl ester, lipases can selectively hydrolyze one enantiomer to its corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. This difference in chemical form allows for their subsequent separation. Candida antarctica Lipase B (CALB), often in its immobilized form (e.g., Novozym 435), is a versatile and robust biocatalyst for such resolutions due to its high activity and enantioselectivity.[1][2][3]

Experimental Protocol: Lipase-Catalyzed Hydrolysis

This protocol is a generalized procedure based on established methods for the kinetic resolution of racemic esters using lipases.[4][5]

-

Reaction Setup:

-

In a temperature-controlled reaction vessel, dissolve DL-pyroglutamic acid methyl ester (1.0 equivalent) in a biphasic solvent system consisting of a phosphate buffer (e.g., 0.1 M, pH 7.0) and an organic co-solvent such as tert-butanol or diisopropyl ether (typically 10-20% v/v).[4][6] The concentration of the substrate is typically in the range of 50-500 mM.[7]

-

Equilibrate the mixture to the desired reaction temperature (e.g., 30-45 °C) with gentle stirring (e.g., 200 rpm).

-

-

Enzyme Addition:

-

Reaction Monitoring:

-

Monitor the progress of the reaction by taking aliquots at regular intervals. The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the product and the remaining substrate.

-

Quench the reaction in the aliquot by adding a water-miscible organic solvent (e.g., acetonitrile or methanol) and analyze by chiral High-Performance Liquid Chromatography (HPLC) to determine the conversion and enantiomeric excess (e.e.) of the substrate and product.

-

-

Work-up and Separation:

-

Once the desired conversion is reached, terminate the reaction by filtering off the immobilized enzyme. The enzyme can be washed with a solvent and reused.

-

Acidify the aqueous phase of the filtrate to a pH of ~2-3 with an acid (e.g., 1 M HCl).

-

Extract the resulting mixture with an organic solvent (e.g., ethyl acetate). The pyroglutamic acid enantiomer (product of hydrolysis) will be extracted into the organic phase.

-

The unreacted pyroglutamic acid methyl ester enantiomer will remain in the organic phase from the initial separation or can be extracted separately.

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to isolate the resolved products.

-

-

Analysis:

-

Determine the enantiomeric excess of the isolated pyroglutamic acid and the remaining methyl ester using chiral HPLC.

-

Data Presentation: Enzymatic Resolution

The following table summarizes representative quantitative data achievable through the lipase-catalyzed kinetic resolution of a racemic methyl ester. The values are based on typical outcomes for similar substrates, aiming for high enantioselectivity (E > 200).[8][9]

| Parameter | (S)-Pyroglutamic Acid | (R)-Pyroglutamic Acid Methyl Ester |

| Yield (max theoretical) | ~45-49% | ~45-49% |

| Enantiomeric Excess (e.e.) | >98% | >98% |

| Conversion | ~50% | N/A |

| Enantiomeric Ratio (E) | >200 | >200 |

Workflow Visualization: Enzymatic Kinetic Resolution

Method 2: Diastereomeric Salt Crystallization

This classical resolution technique relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[10] For the resolution of DL-pyroglutamic acid (after hydrolysis of the methyl ester), a chiral base would be used. Conversely, for the ester, which may possess sufficient basicity, a chiral acid like (+)-tartaric acid can be employed to form diastereomeric salts.[10]

Experimental Protocol: Diastereomeric Salt Formation

This generalized protocol is based on established procedures for the resolution of racemic compounds via diastereomeric salt crystallization.[10][11]

-

Salt Formation:

-

Dissolve DL-pyroglutamic acid methyl ester (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or acetonitrile). The choice of solvent is critical and often requires screening to find optimal conditions for differential solubility.[11]

-

In a separate container, dissolve the chiral resolving agent (e.g., (2R,3R)-tartaric acid, 0.5-1.0 equivalents) in the same solvent, heating gently if necessary.

-

Combine the two solutions and stir. The formation of the diastereomeric salts may be immediate or may require cooling, seeding with a crystal of the desired salt, or partial evaporation of the solvent to induce crystallization.

-

-

Fractional Crystallization:

-

Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to maximize the yield of the less soluble diastereomeric salt.

-

Collect the precipitated crystals by filtration. Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

-

The purity of the crystallized diastereomer can be enhanced by one or more recrystallization steps.

-

-

Liberation of the Enantiomer:

-

Dissolve the purified diastereomeric salt in water.

-

Add a base (e.g., 1 M NaOH) to neutralize the chiral acid and liberate the free pyroglutamic acid methyl ester enantiomer.

-

Extract the aqueous solution with an organic solvent (e.g., dichloromethane or ethyl acetate) to isolate the enantiomerically enriched methyl ester.

-

The resolving agent can often be recovered from the aqueous layer by acidification and extraction.

-

-

Isolation of the Second Enantiomer:

-

The second enantiomer can be recovered from the mother liquor of the initial crystallization by evaporating the solvent, liberating the free ester with a base, and extracting it. It will be enriched in the opposite enantiomer.

-

-

Analysis:

-

Determine the diastereomeric excess (d.e.) of the salt and the enantiomeric excess (e.e.) of the liberated ester by chiral HPLC or by measuring the specific optical rotation.

-

Data Presentation: Diastereomeric Salt Resolution

The table below presents typical data for a diastereomeric salt resolution. Actual yields and purities are highly dependent on the specific resolving agent, solvent system, and crystallization conditions.

| Parameter | Less Soluble Diastereomeric Salt | Recovered Enantiomer 1 | Recovered Enantiomer 2 (from mother liquor) |

| Yield | Variable (e.g., 70-85%) | ~40-45% | ~40-45% |

| Diastereomeric Excess (d.e.) | >95% (after recrystallization) | N/A | N/A |

| Enantiomeric Excess (e.e.) | N/A | >98% | Variable (enriched) |

Workflow Visualization: Diastereomeric Salt Resolution

Conclusion

The racemic resolution of DL-pyroglutamic acid methyl ester can be effectively achieved through both enzymatic kinetic resolution and diastereomeric salt crystallization. Enzymatic methods offer high selectivity under mild conditions, often resulting in excellent enantiomeric purity. Diastereomeric salt formation is a robust, classical technique that can be highly effective and scalable, provided that a suitable resolving agent and crystallization solvent are identified. The choice of method will depend on factors such as scale, cost, available equipment, and the desired purity of the final enantiomers. The protocols and data presented in this guide serve as a comprehensive resource for developing a successful resolution strategy.

References

- 1. mdpi.com [mdpi.com]

- 2. Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 3. Frontiers | Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Enzymatic hydrolysis and microbial fermentation: The most favorable biotechnological methods for the release of bioactive peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. journals.ut.ac.ir [journals.ut.ac.ir]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Methyl DL-Pyroglutamate: A Versatile Chiral Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl DL-pyroglutamate, a racemic cyclic derivative of glutamic acid, serves as a readily accessible and highly versatile precursor to enantiopure methyl L-pyroglutamate and methyl D-pyroglutamate. These chiral building blocks are invaluable scaffolds in the asymmetric synthesis of a wide array of complex molecules, including bioactive natural products, pharmaceuticals, and constrained amino acid analogues. Their rigid pyrrolidinone ring system provides a stereochemically defined framework that allows for the controlled introduction of new chiral centers, making them indispensable tools in the chiral pool approach to organic synthesis.

This technical guide provides a comprehensive overview of this compound, detailing its synthesis, enantiomeric resolution, and its application as a chiral building block in organic synthesis. The content herein is intended to equip researchers and professionals in drug development with the necessary data and methodologies to effectively utilize this pivotal synthetic intermediate.

Synthesis and Resolution of this compound

The journey from the racemic mixture to the optically pure enantiomers involves two key stages: the synthesis of the racemic this compound and its subsequent resolution.

Synthesis of this compound

This compound is typically prepared in a two-step sequence starting from the readily available L-glutamic acid. The first step involves the thermal cyclization of L-glutamic acid to produce DL-pyroglutamic acid. This is followed by esterification with methanol to yield the desired this compound.

Experimental Protocol: Synthesis of DL-Pyroglutamic Acid [1]

-

400 kg of feed-grade L-glutamic acid is charged into a drying reactor.

-

With stirring, the reactor is slowly heated with steam.

-

At 95 °C, the glutamic acid begins to melt. The temperature is raised to 130 °C until the mixture is a clear liquid.

-

The reaction is held at 130-135 °C for 2 hours to effect cyclization and dehydration.

-

After the reaction, the mixture is cooled to below 100 °C and 800 L of water is added to dissolve the product.

-

The solution is further cooled to room temperature and allowed to crystallize for 2 hours.

-

The solid DL-pyroglutamic acid is isolated by centrifugation. The mother liquor is collected for further processing.

-

The mother liquor is heated to 60-70 °C and treated with 5 kg of activated carbon with stirring for 1 hour.

-

After filtration, the filtrate is concentrated by dehydration to a volume of approximately 500-550 L.

-

The concentrated solution is cooled to 20-25 °C and crystallized for 4 hours.

-

The solid is collected by centrifugation, and the mother liquor is recycled.

-

The solid product is dried at 50 °C for 8 hours to yield approximately 260 kg (65% yield) of DL-pyroglutamic acid.

Experimental Protocol: Esterification of DL-Pyroglutamic Acid to this compound [2]

-

To a dry three-necked flask, add 10 L of anhydrous methanol and cool to -5 °C using an ice-water bath.

-

Slowly add 250 mL of concentrated sulfuric acid while maintaining the temperature at -5 °C.

-

Add 1000 g of DL-pyroglutamic acid to the mixture.

-

Allow the reaction to proceed at 35-45 °C for 36-48 hours.

-

After the reaction is complete, neutralize the mixture to pH 7.0-8.0 with potassium hydroxide.

-

Filter the mixture and wash the solid with anhydrous methanol.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by distillation (150 °C / 2 mmHg) to yield this compound.

Resolution of this compound

The separation of racemic this compound into its constituent enantiomers is a critical step to access the chiral building blocks. Both enzymatic and chemical resolution methods can be employed.

Enzymatic kinetic resolution (EKR) is a highly efficient method that utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze the hydrolysis of one enantiomer of the racemic ester. This results in a mixture of the unreacted, enantiomerically enriched ester and the hydrolyzed, enantiomerically pure carboxylic acid, which can then be separated. Candida antarctica lipase B (CALB) is a commonly used enzyme for this purpose.

Experimental Protocol: General Procedure for Lipase-Catalyzed Kinetic Resolution of this compound

Note: A specific protocol for this compound was not found in the provided search results. The following is a general procedure based on the resolution of similar amino acid esters and should be optimized for this specific substrate.

-

To a solution of this compound (1 equivalent) in a suitable organic solvent (e.g., diisopropyl ether, toluene) containing a small amount of water or in a biphasic system with a buffer (e.g., phosphate buffer, pH 7.0), add an immobilized lipase (e.g., Candida antarctica lipase B, Novozym 435).

-

The reaction mixture is stirred at a controlled temperature (e.g., 30-40 °C) and monitored for conversion (ideally to ~50%) by a suitable analytical technique (e.g., chiral HPLC, GC).

-

Once ~50% conversion is reached, the enzyme is removed by filtration.

-

The filtrate is then subjected to an extractive work-up. The organic layer is washed with an aqueous basic solution (e.g., saturated sodium bicarbonate) to extract the L-pyroglutamic acid. The unreacted D-methyl pyroglutamate remains in the organic layer.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield enantiomerically enriched D-methyl pyroglutamate.

-

The aqueous layer is acidified (e.g., with 1M HCl) to pH 2-3 and extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are dried, filtered, and concentrated to give enantiomerically pure L-pyroglutamic acid.

-

The enantiomeric excess (ee) of both the recovered ester and the acid is determined by chiral HPLC or GC analysis.

Chemical resolution involves the reaction of the racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequent removal of the resolving agent regenerates the enantiomerically pure compounds. Chiral acids, such as tartaric acid derivatives, are commonly used for the resolution of racemic amino acid esters.

Experimental Protocol: General Procedure for Chemical Resolution of this compound

Note: A specific protocol for this compound was not found in the provided search results. The following is a general procedure based on the resolution of other racemic amino esters and should be optimized.

-

Dissolve this compound (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).

-

Add a solution of an enantiomerically pure chiral acid (e.g., L-(+)-tartaric acid or a derivative thereof, 0.5-1.0 equivalents) in the same solvent.

-

Allow the mixture to stand at room temperature or in a refrigerator to induce crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by filtration and wash with a small amount of cold solvent. The mother liquor contains the more soluble diastereomeric salt.

-

The collected crystals are recrystallized from a suitable solvent until a constant optical rotation is achieved, indicating diastereomeric purity.

-

To recover the free amino ester, dissolve the pure diastereomeric salt in water and neutralize with a base (e.g., sodium bicarbonate). Extract the liberated methyl pyroglutamate enantiomer with an organic solvent. Dry the organic extract and evaporate the solvent.

-

The mother liquor from the initial crystallization can be treated similarly to recover the other enantiomer of methyl pyroglutamate.

-

The enantiomeric purity of the resolved esters is determined by chiral HPLC or by measuring the specific rotation.

Applications in Asymmetric Synthesis

Both methyl L-pyroglutamate and methyl D-pyroglutamate are powerful chiral building blocks for the synthesis of a variety of target molecules. The pyrrolidinone ring can be manipulated in a stereocontrolled manner to introduce new functionalities and construct complex molecular architectures.

Synthesis of Kainoids

L-pyroglutamic acid and its derivatives are key starting materials in the enantioselective synthesis of kainoids, a class of neuroexcitatory amino acids. The synthesis of (-)-α-kainic acid illustrates the utility of this chiral precursor.

Workflow for the Synthesis of this compound and its Resolution

Caption: General workflow for the synthesis of this compound and its subsequent resolution into enantiomers.

Key Steps in a Representative Synthesis of (-)-α-Kainic Acid from L-Pyroglutamic Acid:

The synthesis of (-)-α-kainic acid from L-pyroglutamic acid is a multi-step process that showcases the power of this chiral starting material. While various synthetic routes have been developed, a general strategy involves the following key transformations:

-

Protection and Functionalization: The nitrogen and carboxylic acid functionalities of L-pyroglutamic acid are typically protected to allow for selective reactions on the pyrrolidinone ring. For instance, the nitrogen can be protected with a Boc group, and the carboxylic acid can be converted to an ester.

-

Introduction of a Side Chain Precursor: A key step is the stereoselective introduction of a side chain at the C4 position of the pyroglutamate ring. This is often achieved through the formation of an enolate followed by alkylation.

-

Ring Modification and Side Chain Elaboration: The pyrrolidinone ring and the introduced side chain are then further modified to construct the characteristic kainoid skeleton. This may involve reductions, oxidations, and other functional group interconversions.

-

Final Deprotection: The protecting groups are removed in the final steps to yield the target (-)-α-kainic acid.

Logical Relationship in Chiral Pool Synthesis of Kainic Acid

References

Methyl DL-pyroglutamate in Medicinal Chemistry: A Technical Guide to Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl DL-pyroglutamate, a racemic ester of pyroglutamic acid, presents a compelling scaffold for medicinal chemistry and drug development. This technical guide explores its potential applications, drawing from the known biological activities of pyroglutamic acid and its derivatives. While specific data on the DL-racemate is limited, the established anti-inflammatory, antifungal, and neuritogenic properties of related compounds suggest that this compound is a valuable starting point for the design and synthesis of novel therapeutic agents. This document provides an in-depth overview of its synthesis, potential biological activities with available quantitative data for analogous compounds, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction

Pyroglutamic acid, a cyclic derivative of glutamic acid, is a naturally occurring amino acid found in various biological systems. Its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] this compound, as a simple ester of the racemic pyroglutamic acid, serves as a versatile chiral building block for the synthesis of more complex and potent molecules.[2] The presence of both D- and L-enantiomers in the racemic mixture may offer unique pharmacological profiles compared to the individual enantiomers, although direct comparative studies are scarce.[3] This guide aims to consolidate the existing knowledge on pyroglutamate derivatives to highlight the therapeutic potential of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of DL-pyroglutamic acid. A common and straightforward method involves the reaction of DL-pyroglutamic acid with methanol in the presence of an acid catalyst.

Experimental Protocol: Synthesis of this compound

Materials:

-

DL-Pyroglutamic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Suspend DL-pyroglutamic acid (1 equivalent) in anhydrous methanol (10-20 volumes).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 equivalents) or concentrated sulfuric acid (catalytic amount) to the stirred suspension.

-

Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

Extract the aqueous residue with dichloromethane (3 x 20 volumes).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure product.

Potential Medicinal Chemistry Applications

Anti-inflammatory Activity

Derivatives of L-pyroglutamic acid have demonstrated anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells.[1] This effect is often mediated through the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.

Signaling Pathway: NF-κB in Inflammation

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).

References

The Lactam Ring of Methyl DL-Pyroglutamate: A Technical Guide to its Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Methyl DL-pyroglutamate, a cyclic ester derived from glutamic acid, presents a fascinating scaffold for chemical exploration. Its five-membered lactam ring, while generally stable, possesses a unique reactivity profile that can be exploited for the synthesis of a diverse array of novel molecules with potential applications in medicinal chemistry and drug discovery. This technical guide provides an in-depth exploration of the reactivity of the lactam ring in this compound, offering detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways.

Core Reactivity of the Lactam Ring

The reactivity of the lactam in this compound is centered around the electrophilic nature of the carbonyl carbon and the nucleophilicity of the nitrogen atom. The ring can undergo nucleophilic attack, leading to ring-opening, or reactions at the nitrogen atom, such as alkylation and acylation. Furthermore, the adjacent methylene groups can be functionalized through enolate chemistry.

Hydrolysis of the Lactam Ring

The five-membered lactam ring of this compound can be hydrolyzed under both acidic and basic conditions to yield the corresponding glutamic acid derivative. This reaction is fundamental to understanding the stability of the ring system and is a key consideration in the design of pyroglutamate-based compounds.

Table 1: Conditions for Lactam Hydrolysis of Pyroglutamate Derivatives

| Reagents | Solvent | Temperature | Time | Product | Yield | Reference |

| Dilute HCl | Water | Reflux | 2.5 h | Glutamic Acid | Quantitative | [General amide hydrolysis protocols] |

| 10% aq. NaOH | Methanol/Water | 60 °C | 16 h | Sodium Glutamate | High | [General amide hydrolysis protocols] |

| 70-90% aq. Methanesulfonic Acid | Water | 25 °C | Variable | Glutamic Acid | High | [1] |

Experimental Protocol: Acid-Catalyzed Hydrolysis

-

Dissolve this compound (1.0 eq) in 6 M aqueous HCl (10 volumes).

-

Heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the solution under reduced pressure to remove excess HCl and water, yielding glutamic acid hydrochloride.

-

The crude product can be purified by recrystallization.

Reduction of the Lactam Carbonyl

The lactam carbonyl group can be selectively reduced to the corresponding amine, yielding a proline derivative. This transformation is highly valuable for accessing chiral pyrrolidine scaffolds. Strong reducing agents are typically required for this conversion.

Table 2: Conditions for Lactam Carbonyl Reduction

| Reagent | Solvent | Temperature | Product | Yield | Reference |

| Sodium Borohydride | Methanol | 0-5 °C to RT | Methyl 5-(hydroxymethyl)pyrrolidin-2-one | 78% | [2] |

| Lithium Aluminum Hydride (LiAlH₄) | THF | Reflux | Prolinol Methyl Ester | Moderate to High | [General amide reduction protocols] |

Experimental Protocol: Reduction with Sodium Borohydride

-

Dissolve this compound (1.0 eq) in anhydrous methanol (10 volumes) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0-5 °C using an ice-water bath.

-

Slowly add sodium borohydride (NaBH₄, 2.0-4.0 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature and monitor by TLC.

-

Once the reaction is complete, carefully quench the reaction by the slow addition of water, followed by acidification with dilute HCl to pH 6-7.

-

Concentrate the mixture under reduced pressure and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography.

N-Alkylation and N-Acylation of the Lactam

The nitrogen atom of the lactam ring, being part of an amide, is generally not highly nucleophilic. However, it can be deprotonated with a strong base to form a nucleophilic anion, which can then react with various electrophiles, such as alkyl halides and acyl chlorides, to yield N-substituted derivatives.

Table 3: Conditions for N-Alkylation and N-Acylation

| Reagent | Base | Solvent | Electrophile | Product | Yield | Reference | |---|---|---|---|---|---| | Dimethyl Sulfate | K₂CO₃ | Acetone | (CH₃)₂SO₄ | Methyl N-methylpyroglutamate | 85% | | | Benzyl Bromide | NaH | THF | PhCH₂Br | Methyl N-benzylpyroglutamate | Good | [General N-alkylation protocols] | | Acetyl Chloride | Et₃N, DMAP | CH₂Cl₂ | CH₃COCl | Methyl N-acetylpyroglutamate | Moderate to High | [General N-acylation protocols] |

Experimental Protocol: N-Benzylation

-

To a stirred suspension of sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF, 15 volumes) under an inert atmosphere (e.g., argon), add a solution of this compound (1.0 eq) in anhydrous THF (5 volumes) dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

-

Let the reaction warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Biological Relevance: The γ-Glutamyl Cycle and Pyroglutamyl Aminopeptidases

The pyroglutamate moiety is not merely a synthetic curiosity; it plays a significant role in biological systems. It is a key intermediate in the γ-glutamyl cycle , a metabolic pathway for the synthesis and degradation of glutathione, a major cellular antioxidant.[3][4][5][6]

Furthermore, the N-terminal pyroglutamate residue is found in many peptides and proteins, protecting them from degradation by most aminopeptidases. A specific class of enzymes, pyroglutamyl aminopeptidases (PGPs) , such as PGP-1, are responsible for cleaving this protective cap.[2][7] PGP-1 has been implicated in inflammatory processes, making it a potential therapeutic target.[8][9] The development of inhibitors for PGP-1 often involves creating molecules that mimic the pyroglutamate structure, highlighting the importance of understanding its reactivity.

Conclusion

The lactam ring of this compound offers a versatile platform for synthetic diversification. Its susceptibility to hydrolysis, reduction, and N-functionalization provides access to a wide range of valuable chiral building blocks. The biological relevance of the pyroglutamate moiety, particularly its role in the γ-glutamyl cycle and as a substrate for enzymes like PGP-1, underscores the importance of this scaffold in the design of novel therapeutic agents and chemical probes. The experimental protocols and data presented in this guide serve as a foundational resource for researchers aiming to unlock the full synthetic potential of this remarkable molecule.

References

- 1. Quantitative analysis of pyroglutamic acid in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Item - Schematic representation of the γ-glutamyl cycle. - Public Library of Science - Figshare [plos.figshare.com]

- 7. Pyroglutamyl-peptidase I - Wikipedia [en.wikipedia.org]

- 8. Pyroglutamyl aminopeptidase 1 is a potential molecular target toward diagnosing and treating inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyroglutamate aminopeptidase 1 may be an indicator of cellular inflammatory response as revealed using a sensitive long-wavelength fluorescent probe - Chemical Science (RSC Publishing) [pubs.rsc.org]

In-Depth Technical Guide: Thermochemical Properties of Methyl DL-Pyroglutamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl DL-pyroglutamate, a derivative of pyroglutamic acid, is a molecule of interest in various scientific fields, including pharmaceutical development, due to its role as a versatile chiral building block and its potential biological activities. A thorough understanding of its thermochemical properties is crucial for process design, safety analysis, and the prediction of its behavior in chemical and biological systems. This technical guide provides estimated thermochemical data for this compound, outlines the methodology used for these estimations, and presents a typical synthesis workflow. In the absence of experimentally determined thermochemical data in the public domain, this guide utilizes the well-established Joback group contribution method for the estimation of key thermochemical parameters.

Thermochemical Data of this compound

The following tables summarize the estimated thermochemical and physical properties of this compound. It is critical to note that the thermochemical data presented here are estimated values derived from the Joback group contribution method and are intended to serve as a guideline in the absence of experimental data.

Table 1: Estimated Molar Thermochemical Properties of this compound

| Property | Symbol | Estimated Value | Unit |

| Standard Ideal Gas Enthalpy of Formation (298.15 K) | ΔHf,gas° | -478.31 | kJ/mol |

| Standard Ideal Gas Gibbs Free Energy of Formation (298.15 K) | ΔGf,gas° | -296.88 | kJ/mol |

Table 2: Estimated Ideal Gas Heat Capacity of this compound

The ideal gas heat capacity (Cp,gas) can be expressed as a function of temperature (T in Kelvin) using the following polynomial equation derived from the Joback method:

Cp,gas (J/mol·K) = a + bT + cT² + dT³

| Coefficient | Estimated Value |

| a | 7.93 x 10¹ |

| b | 4.30 x 10⁻¹ |

| c | -1.13 x 10⁻⁴ |

| d | -1.03 x 10⁻⁸ |

Table 3: Physical Properties of this compound

| Property | Value | Unit |

| Molecular Formula | C₆H₉NO₃ | - |

| Molecular Weight | 143.14 | g/mol |

| Boiling Point | 304.7 ± 35.0 at 760 mmHg | °C |

| Density | 1.226 | g/cm³ |

| Refractive Index | 1.465 | - |

Experimental Protocols: The Joback Group Contribution Method

Due to the unavailability of experimental thermochemical data for this compound, the values presented in this guide were estimated using the Joback group contribution method.[1][2] This method predicts thermochemical and physical properties of organic compounds based on their molecular structure. The fundamental principle is that the properties of a molecule can be calculated by summing the contributions of its constituent functional groups.

Methodology

The estimation of thermochemical properties for this compound using the Joback method involves the following steps:

-

Molecular Structure Decomposition: The molecule of this compound is first broken down into its constituent functional groups as defined by the Joback method.

-

This compound Structure:

-

One >NH (in a ring) group

-

One >CH- (in a ring) group

-

Two -CH2- (in a ring) groups

-

One -COO- (ester) group

-

One -CH3 group

-

-

-

Summation of Group Contributions: Each functional group has a specific numerical contribution for each property. These contributions are summed to calculate the property of the entire molecule using specific formulas for each property.

-

Standard Ideal Gas Enthalpy of Formation (ΔHf,gas°): ΔHf,gas° (kJ/mol) = 68.29 + Σ (ni * ΔHf,i) where ni is the number of groups of type i, and ΔHf,i is the contribution of group i to the heat of formation.

-

Standard Ideal Gas Gibbs Free Energy of Formation (ΔGf,gas°): ΔGf,gas° (kJ/mol) = 53.88 + Σ (ni * ΔGf,i) where ni is the number of groups of type i, and ΔGf,i is the contribution of group i to the Gibbs free energy of formation.

-

Ideal Gas Heat Capacity (Cp,gas): Cp,gas (J/mol·K) = Σ(ni * ai) - 37.93 + [Σ(ni * bi) + 0.33]T + [Σ(ni * ci)]T² + [Σ(ni * di)]T³ where ni is the number of groups of type i, and ai, bi, ci, and di are the group contributions to the heat capacity coefficients.

-

Limitations

It is important to acknowledge the limitations of the Joback method:

-

It is an estimation method and may have deviations from experimental values.

-